1-[4-(oxetan-3-yl)phenyl]methanamine
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Overview
Description
“1-[4-(oxetan-3-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1553956-00-5 . It has a molecular weight of 163.22 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is [4- (3-oxetanyl)phenyl]methanamine . The InChI code for this compound is 1S/C10H13NO/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10H,5-7,11H2 .Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is an oil . It is stored at a temperature of -10 . The compound has a molecular weight of 163.22 .Scientific Research Applications
Synthesis and Catalytic Applications
1-[4-(oxetan-3-yl)phenyl]methanamine derivatives have been synthesized and investigated for their potential in catalytic applications. For instance, derivatives have undergone C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. These findings highlight the utility of such derivatives in the synthesis and catalytic evaluation of pincer compounds, contributing to the advancement in organic chemistry frontiers (Roffe et al., 2016).
Antimicrobial Evaluation
The antimicrobial properties of this compound derivatives have been explored, with various derivatives synthesized and evaluated for their antibacterial and antifungal activities. These studies have found that certain derivatives exhibit a variable degree of activity against microbial pathogens, contributing valuable insights into the development of new antimicrobial agents (Visagaperumal et al., 2010).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving derivatives of this compound have been synthesized and examined for their photocytotoxic properties. These complexes have demonstrated unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis through the generation of reactive oxygen species. Additionally, they have been used for cellular imaging, showing potential in medical diagnostics and treatment strategies (Basu et al., 2014).
Anticancer Activity
Novel complexes based on pyrrole Schiff bases, including derivatives of this compound, have been synthesized and characterized for their anticancer activity. These studies have demonstrated significant anticancer potential against various human cancerous cell lines, highlighting the role of such derivatives in the development of new cancer therapies (Mbugua et al., 2020).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(oxetan-3-yl)phenyl]methanamine involves the reaction of 4-(oxetan-3-yl)benzaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine.", "Starting Materials": [ "4-(oxetan-3-yl)benzaldehyde", "Methylamine", "Hydrogen gas", "Palladium on carbon catalyst", "Methanol" ], "Reaction": [ "Step 1: 4-(oxetan-3-yl)benzaldehyde is reacted with methylamine in methanol to form the corresponding imine.", "Step 2: The resulting imine is reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst." ] } | |
CAS No. |
1553956-00-5 |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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